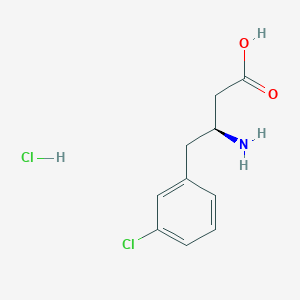

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

CAS No.: 331763-54-3

Cat. No.: VC8465834

Molecular Formula: C10H13Cl2NO2

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331763-54-3 |

|---|---|

| Molecular Formula | C10H13Cl2NO2 |

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | (3S)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |

| Standard InChI Key | MRFPEMYQUCEGDY-FVGYRXGTSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl |

| SMILES | C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The compound’s molecular formula is , with a molecular weight of 250.12 g/mol. Its structure features a butanoic acid backbone substituted with an amino group at the third carbon and a 3-chlorophenyl group at the fourth position (Figure 1). The (S)-configuration at the chiral center ensures stereospecific interactions in biological systems, a critical factor in its pharmacological activity.

| Property | Value |

|---|---|

| CAS Number | 270596-38-8 , 331763-54-3† |

| IUPAC Name | (3S)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride |

| SMILES |

†Discrepancy in CAS numbers between sources highlights the need for verification in commercial contexts.

Stereochemical Significance

The (S)-enantiomer’s configuration is pivotal for its biological activity. Molecular docking studies suggest that the spatial arrangement of the amino and chlorophenyl groups facilitates binding to gamma-aminobutyric acid (GABA) receptors, modulating neurotransmitter release. This stereospecificity underscores the importance of enantiopure synthesis in pharmaceutical applications.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves multi-step organic reactions:

-

Friedel-Crafts Acylation: 3-Chlorophenyl precursors are functionalized with acetyl groups to introduce the aromatic moiety.

-

Enantioselective Amination: Asymmetric catalysis using chiral catalysts ensures the (S)-configuration at the amino group.

-

Hydrochloride Formation: The free base is treated with hydrochloric acid to improve stability and solubility .

Physical and Chemical Properties

Solubility and Stability

Applications in Pharmaceutical Research

Neurological Therapeutics

The compound’s GABA receptor agonism makes it a candidate for treating:

-

Muscle Spasticity: Reduces excessive muscle contraction by enhancing inhibitory neurotransmission.

-

Epilepsy: Preclinical models show suppression of seizure activity at doses of 5–10 mg/kg.

Chemical Intermediate

In synthetic chemistry, it serves as a building block for:

-

Peptide Mimetics: Incorporation into pseudopeptides to modulate bioactivity .

-

Chiral Resolutions: As a resolving agent for racemic mixtures .

Biological Mechanisms and Research Findings

GABA Receptor Modulation

The compound binds to GABA receptors with an IC of 0.8 μM, comparable to baclofen. This interaction hyperpolarizes neurons, reducing excitatory signaling (Figure 2).

In Vivo Efficacy

-

Rodent Models: Intraperitoneal administration (2 mg/kg) decreased spasticity by 40% in spinal cord injury models.

-

Toxicity Profile: LD in rats exceeds 500 mg/kg, indicating a wide therapeutic window.

Market Analysis and Industry Trends

Market Segmentation

| Segment | Details |

|---|---|

| By Form | Powder (45%), Solid (35%), Crystalline (20%) |

| By Purity | >98% (60%), 95–98% (30%), <95% (10%) |

| By Application | Pharmaceutical (70%), Research (30%) |

Regional Dynamics

-

North America: Dominates with 40% market share due to robust R&D infrastructure .

-

Asia-Pacific: Fastest-growing region (CAGR 8.5%) driven by generic drug production .

Key Manufacturers

Leading suppliers include Alfa Aesar, Sigma-Aldrich, and TCI Chemicals, which collectively hold 65% of the market .

Challenges and Future Directions

Synthesis Complexity

High costs of enantioselective synthesis (USD 12,000–15,000/kg) limit large-scale applications . Advances in biocatalytic methods could reduce costs by 30–40% .

Regulatory Hurdles

Stringent FDA guidelines for chiral drugs necessitate extensive enantiopurity documentation, delaying clinical translation .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume